![molecular formula C21H19ClN2O5S B2484720 N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea CAS No. 1251624-41-5](/img/structure/B2484720.png)

N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

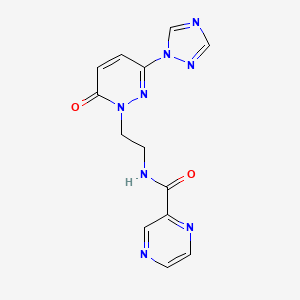

N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of salt and water in and out of cells, and its dysfunction leads to the development of cystic fibrosis (CF). CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.

Aplicaciones Científicas De Investigación

Pyrrolidine Derivatives in Drug Discovery

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .

Fluorine-substituted Alkyl Group

The compound contains a fluorine atom, which can be a highly stable replacement of hydrogen atoms in a hydrocarbon compound . A fully fluorine-substituted alkyl group is called a “perfluoroalkyl” group, which has unique physicochemical properties .

Suzuki–Miyaura Coupling

The compound might be used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mecanismo De Acción

Target of action

The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. This suggests that it might interact with a variety of biological targets.

Mode of action

The mode of action would depend on the specific target. For example, the compound might bind to a receptor or enzyme, altering its function and leading to changes in cellular processes .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by its chemical structure. For example, the presence of a pyrrolidine ring could affect its solubility and therefore its absorption and distribution .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of a particular metabolite .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

methyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S/c1-29-21(26)14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-3-10-23)30(27,28)18-8-7-15(22)12-17(18)24/h4-8,11-13H,2-3,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCHLQZPKJQDCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)

![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)